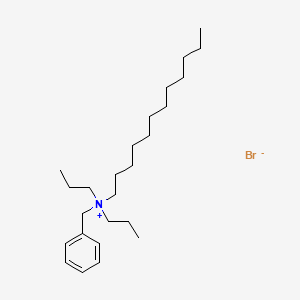
N-Benzyl-N,N-dipropyldodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dipropyldodecan-1-aminium bromide is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, fabric softeners, and in phase transfer catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dipropyldodecan-1-aminium bromide typically involves the quaternization of N,N-dipropyldodecan-1-amine with benzyl bromide. This reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dipropyldodecan-1-amine+benzyl bromide→N-Benzyl-N,N-dipropyldodecan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts can also enhance the reaction efficiency by facilitating the transfer of reactants between different phases.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dipropyldodecan-1-aminium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: The major products are benzyl alcohol or benzaldehyde.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
N-Benzyl-N,N-dipropyldodecan-1-aminium bromide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between reactants in different phases.
Biology: It can be used as a disinfectant due to its surfactant properties.
Industry: It is used in the formulation of fabric softeners and detergents.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dipropyldodecan-1-aminium bromide involves its surfactant properties. The compound can reduce the surface tension of water, allowing it to interact with and disrupt the cell membranes of microorganisms, leading to their death. In phase transfer catalysis, the compound facilitates the transfer of reactants between different phases, enhancing the reaction rate.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethyldodecan-1-aminium bromide
- N-Benzyl-N,N-diethyldodecan-1-aminium bromide
- N-Benzyl-N,N-dipropyldodecan-1-aminium chloride
Uniqueness
N-Benzyl-N,N-dipropyldodecan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of the benzyl group, which enhances its surfactant properties and makes it particularly effective in applications requiring strong surface activity.
Properties
CAS No. |
90105-65-0 |
|---|---|
Molecular Formula |
C25H46BrN |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
benzyl-dodecyl-dipropylazanium;bromide |
InChI |
InChI=1S/C25H46N.BrH/c1-4-7-8-9-10-11-12-13-14-18-23-26(21-5-2,22-6-3)24-25-19-16-15-17-20-25;/h15-17,19-20H,4-14,18,21-24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GNYZVAQJYQDMRY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















